molecular formula C7H14ClNO B6220822 3-cyclobutylazetidin-3-ol hydrochloride CAS No. 2751621-06-2

3-cyclobutylazetidin-3-ol hydrochloride

Cat. No. B6220822
CAS RN: 2751621-06-2
M. Wt: 163.6
InChI Key:
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Description

3-Cyclobutylazetidin-3-ol hydrochloride (CBH) is an organic compound that has recently been studied for its potential applications in the scientific research field. This compound is a cyclic amine derivative that has a molecular weight of 149.62 g/mol and a melting point of 93-94°C. It is a white crystalline solid, soluble in water and alcohols. CBH has been shown to have a wide range of biochemical and physiological effects, making it a promising compound for use in laboratory experiments.

Mechanism of Action

The mechanism of action of 3-cyclobutylazetidin-3-ol hydrochloride is not yet fully understood. However, it is believed to act by modulating the activity of certain enzymes, such as phosphodiesterases, cyclooxygenases, and nitric oxide synthases. In addition, 3-cyclobutylazetidin-3-ol hydrochloride has been found to interact with certain receptors, such as the 5-HT2A receptor, and may also have an effect on the expression of certain genes.
Biochemical and Physiological Effects
3-cyclobutylazetidin-3-ol hydrochloride has been found to have a wide range of biochemical and physiological effects. It has been shown to modulate the activity of certain enzymes and receptors, as discussed above. In addition, 3-cyclobutylazetidin-3-ol hydrochloride has been found to have anti-inflammatory and analgesic effects, as well as anti-oxidant and anti-apoptotic effects. It has also been found to have an effect on the expression of certain genes, and to modulate the activity of certain hormones, such as cortisol.

Advantages and Limitations for Lab Experiments

3-cyclobutylazetidin-3-ol hydrochloride has a number of advantages for use in laboratory experiments. It is relatively easy to synthesize, and is relatively stable in aqueous solutions. In addition, it is relatively non-toxic, and has a wide range of biochemical and physiological effects, making it a promising compound for use in laboratory experiments. However, there are some limitations to its use in laboratory experiments. For example, it is not yet fully understood how 3-cyclobutylazetidin-3-ol hydrochloride interacts with certain enzymes and receptors, and its effects on gene expression are not yet fully understood.

Future Directions

There are a number of potential future directions for the use of 3-cyclobutylazetidin-3-ol hydrochloride in laboratory experiments. These include further research into its mechanism of action, its effects on gene expression, and its potential therapeutic applications. In addition, further research into its potential use in drug delivery systems, and its potential use as a biomarker, may also be explored. Finally, further research into its potential use in the study of cellular processes, such as cell proliferation and differentiation, may also be explored.

Synthesis Methods

3-cyclobutylazetidin-3-ol hydrochloride can be synthesized from 3-cyclobutylazetidine, an organic compound with a molecular weight of 119.15 g/mol and a boiling point of 147-148°C. The synthesis of 3-cyclobutylazetidin-3-ol hydrochloride from 3-cyclobutylazetidine is a two-step process. In the first step, 3-cyclobutylazetidine is treated with hydrochloric acid in aqueous ethanol. This reaction produces 3-cyclobutylazetidin-3-ol hydrochloride as the main product. In the second step, the 3-cyclobutylazetidin-3-ol hydrochloride is treated with sodium hydroxide in aqueous ethanol. This reaction produces the desired product, 3-cyclobutylazetidin-3-ol hydrochloride.

Scientific Research Applications

3-cyclobutylazetidin-3-ol hydrochloride has been studied for its potential applications in the scientific research field. It has been used in laboratory experiments to study its biochemical and physiological effects, and its potential therapeutic applications. 3-cyclobutylazetidin-3-ol hydrochloride has been found to be useful in the study of cellular processes, such as cell proliferation and differentiation, as well as in the study of the nervous system. In addition, 3-cyclobutylazetidin-3-ol hydrochloride has been used to study the effects of drugs on the body, as well as its potential use in drug delivery systems.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 3-cyclobutylazetidin-3-ol hydrochloride involves the cyclization of a precursor compound followed by hydrochloride salt formation.", "Starting Materials": [ "Cyclobutylamine", "Ethyl 3-oxobutanoate", "Sodium borohydride", "Hydrochloric acid", "Sodium hydroxide", "Methanol", "Diethyl ether" ], "Reaction": [ "Step 1: Ethyl 3-oxobutanoate is reduced to the corresponding alcohol using sodium borohydride in methanol.", "Step 2: The resulting alcohol is reacted with cyclobutylamine in the presence of sodium hydroxide to form the precursor compound.", "Step 3: The precursor compound is cyclized by heating with hydrochloric acid to form 3-cyclobutylazetidin-3-ol.", "Step 4: The hydrochloride salt of 3-cyclobutylazetidin-3-ol is formed by reacting the compound with hydrochloric acid in diethyl ether." ] }

CAS RN

2751621-06-2

Molecular Formula

C7H14ClNO

Molecular Weight

163.6

Purity

95

Origin of Product

United States

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